N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of 5-chloroindole with an appropriate alkylating agent to introduce the ethyl group at the 2-position. This is followed by the sulfonation of the resulting intermediate with 4-nitrobenzenesulfonyl chloride under suitable reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The chloro group on the indole ring can be substituted with other functional groups using suitable reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide can be compared with other indole derivatives such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Exhibits potent antitubercular activity.
Properties
Molecular Formula |
C16H14ClN3O4S |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H14ClN3O4S/c17-12-1-6-16-15(9-12)11(10-18-16)7-8-19-25(23,24)14-4-2-13(3-5-14)20(21)22/h1-6,9-10,18-19H,7-8H2 |
InChI Key |
WZEVHABXCBLBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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